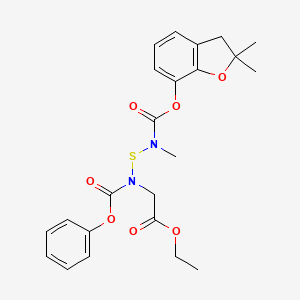![molecular formula C26H32Cl3F2N5O2 B12711320 N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-37-3](/img/structure/B12711320.png)
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps. One common method includes the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments via nucleophilic substitution . Sodium hydride and sodium methoxide are often used as bases in these reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. It is known to act as a calcium channel blocker, which can modulate the flow of calcium ions across cell membranes . This action is crucial in its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)
- 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)
Uniqueness
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine is unique due to its specific substitution pattern on the piperazine ring and its nitropyridine moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
110629-37-3 |
|---|---|
Formule moléculaire |
C26H32Cl3F2N5O2 |
Poids moléculaire |
590.9 g/mol |
Nom IUPAC |
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C26H29F2N5O2.3ClH/c1-18-17-24(25(33(34)35)19(2)30-18)29-11-12-31-13-15-32(16-14-31)26(20-3-7-22(27)8-4-20)21-5-9-23(28)10-6-21;;;/h3-10,17,26H,11-16H2,1-2H3,(H,29,30);3*1H |
Clé InChI |
SSJXFENVAYHBEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


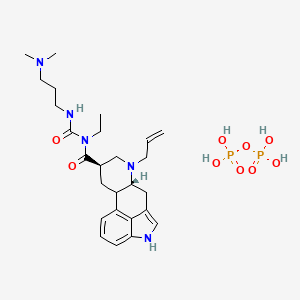


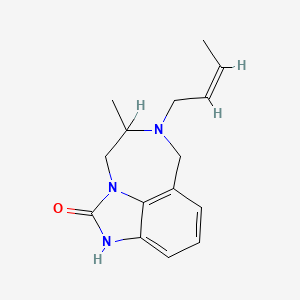
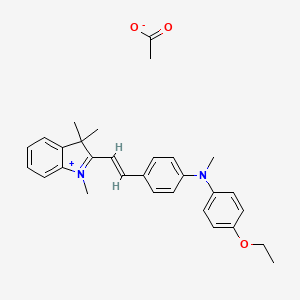


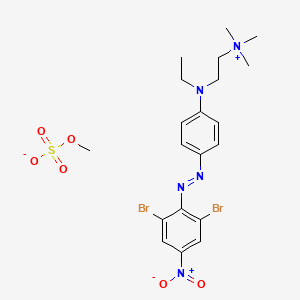

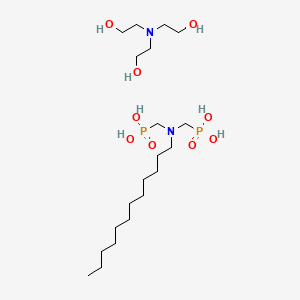
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
